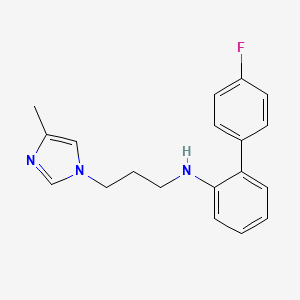
Glutaminyl Cyclase Inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaminyl Cyclase Inhibitor 2 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues from N-terminal glutamine or glutamate residues. The inhibition of glutaminyl cyclase has been explored as a therapeutic strategy for various diseases, including Alzheimer’s disease and certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl Cyclase Inhibitor 2 typically involves the use of heterocyclic and peptidomimetic derivatives. One common synthetic route includes the use of benzimidazole-based compounds. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Glutaminyl Cyclase Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered inhibitory properties. These products are often tested for their efficacy in inhibiting the target enzyme .
Applications De Recherche Scientifique
Glutaminyl Cyclase Inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and protein modification.
Biology: The compound is explored for its role in modulating biological pathways involving glutaminyl cyclase.
Medicine: It has shown potential in the treatment of Alzheimer’s disease by preventing the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides
Mécanisme D'action
The mechanism of action of Glutaminyl Cyclase Inhibitor 2 involves the inhibition of the glutaminyl cyclase enzyme. This enzyme catalyzes the formation of pyroglutamate residues, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of neurotoxic aggregates, thereby potentially slowing the progression of the disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
PQ912: A benzimidazole-based inhibitor with similar inhibitory properties.
PBD150: Another potent inhibitor targeting the same enzyme.
SEN177: A compound with inhibitory activity against both glutaminyl cyclase and its isoenzyme.
Uniqueness
Glutaminyl Cyclase Inhibitor 2 is unique due to its specific structure and high potency in inhibiting the target enzyme. Its ability to cross the blood-brain barrier and its favorable safety profile make it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C19H20FN3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
InChI |
InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3 |
Clé InChI |
GKLQJZRXGKCXRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)





![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
